molecular formula C15H10Cl2N2O2S B2787768 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 886963-60-6

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2787768
CAS No.: 886963-60-6
M. Wt: 353.22
InChI Key: OBJQKYYAZUXNEK-UHFFFAOYSA-N
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Description

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Future Directions

The future directions for “2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and anti-tubercular properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicine .

Preparation Methods

The synthesis of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-9(8)16/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJQKYYAZUXNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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